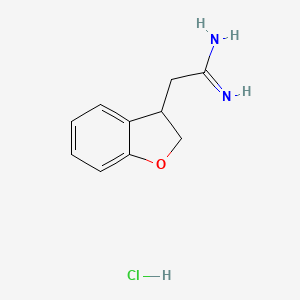

2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide hydrochloride

Description

2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide hydrochloride is a synthetic organic compound featuring a 2,3-dihydrobenzofuran core linked to an ethanimidamide group, with a hydrochloride counterion. This compound is of interest in medicinal chemistry due to the pharmacological relevance of amidines and benzofuran derivatives, which are associated with central nervous system (CNS) activity and antimicrobial properties .

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-3-yl)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9;/h1-4,7H,5-6H2,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYISUKJIPWYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CC(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide hydrochloride typically involves the following steps:

Formation of Ethanamide Group: The intermediate 2,3-dihydro-1-benzofuran is then reacted with ethanimidamide in the presence of a suitable solvent like anhydrous tetrahydrofuran (THF) and a base such as sodium hydride.

Hydrochloride Salt Formation: Finally, the product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and three analogs:

*Calculated molecular weight based on free base (C10H11N2O) + HCl.

Key Observations :

- Electron Effects : The dihydrobenzofuran oxygen in the target compound donates electron density, contrasting with the electron-withdrawing chlorine atoms in the dichlorophenyl analog . This difference may influence reactivity in electrophilic substitutions.

- Polarity : The dihydroxyphenyl compound exhibits higher water solubility due to its catechol group, whereas the dihydrobenzofuran and phthalimide derivatives may favor organic solvents.

Biological Activity

2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C10H13ClN2O. This compound belongs to the benzofuran class, which is known for its diverse biological activities, including potential therapeutic applications in various medical fields. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClN2O |

| Molecular Weight | 212.68 g/mol |

| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-3-yl)ethanimidamide |

| InChI Key | QFFIUFDGKWRMAG-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may modulate the activity of enzymes or receptors involved in various physiological processes. The exact pathways through which this compound exerts its effects are still under investigation but may include:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds related to benzofuran derivatives exhibit significant antimicrobial properties. For instance, research has shown that derivatives can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Activity

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example:

- In vitro Studies : Compounds similar to this one have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition.

- In vivo Studies : Animal models have shown promising results where treatment with this compound led to reduced tumor growth and improved survival rates.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzofuran derivatives, including this compound. The compound exhibited significant activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value of 4 µg/mL.

Study 2: Anticancer Activity

In a study focusing on triple-negative breast cancer (TNBC), researchers found that treatment with this compound resulted in a reduction of metastatic nodules in mouse models. The compound showed an IC50 value of approximately 0.126 µM against MDA-MB-231 cells, highlighting its potential as an effective therapeutic agent against aggressive cancer types.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary toxicity studies have indicated that this compound does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models. Further studies are required to establish chronic toxicity and long-term safety.

Q & A

Q. How can this compound be integrated into multi-target drug discovery pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.